N,2,3-三甲基-5-硝基喹喔啉-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

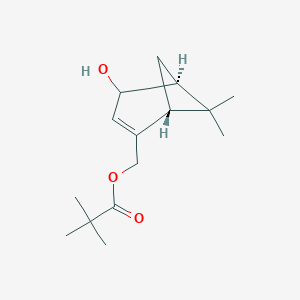

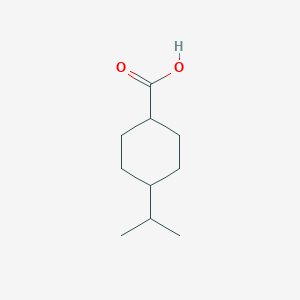

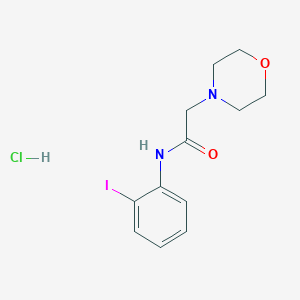

The compound "N,2,3-Trimethyl-5-nitroquinoxalin-6-amine" is a derivative of the quinoxaline family, which is a class of heterocyclic aromatic organic compounds. Quinoxalines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a nitro group and methyl groups on the quinoxaline ring, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One approach involves the catalytic hydrogenation of nitroquinoxalines to yield the corresponding amines, which can then react with alkoxymethylene derivatives to produce a range of products . Another method includes the selective reduction of aromatic nitro precursors using supported gold nanoparticles, leading to the formation of amines and subsequent intramolecular reactions to form dihydroquinoxalin-2-ones . Additionally, a reductive conjugate addition nitro-Mannich reaction has been employed for the stereoselective synthesis of tetrahydroquinoxalines, starting from nitroalkenes and imines . A three-component condensation reaction has also been reported for the synthesis of highly substituted dihydroquinoxalin-2-amine derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is typically elucidated using spectroscopic techniques such as IR, UV, 1H, and 13C NMR . These methods allow for the determination of the substitution pattern on the quinoxaline ring and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions depending on the substituents present on the ring. For instance, thermal cyclization of certain substituted quinoxalines can yield pyrazinoquinolones . The presence of a nitro group in the molecule can also facilitate reductive reactions, as seen in the synthesis of dihydroquinoxalin-2-ones and tetrahydroquinoxalines . The reactivity of the amine group in quinoxaline derivatives can lead to further functionalization, such as the formation of amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of nitro and amine groups can affect the compound's polarity, solubility, and reactivity. The introduction of methyl groups can increase hydrophobicity and potentially alter the compound's biological activity. The specific properties of "N,2,3-Trimethyl-5-nitroquinoxalin-6-amine" would need to be determined experimentally, as they are not directly reported in the provided papers.

科学研究应用

杂环化合物的合成

N,2,3-三甲基-5-硝基喹喔啉-6-胺是合成复杂杂环化合物的原料。例如,它通过胺化和缩合反应参与二取代和四取代 1,4,5,8-四氮菲(吡嗪并[2,3-f]喹喔啉)的合成,这对于开发具有电子学和光子学潜在应用的新型有机材料很重要 (Nasielski‐Hinkens 和 Benedek-Vamos,1975 年)。

催化和化学反应

这种化合物在催化和各种化学反应中也很重要。例如,它已被用于 Gould-Jacobs 反应生成取代的吡嗪并喹喔啉酮,展示了其在促进化学转化的多功能性,这对于合成具有潜在药理应用的复杂分子至关重要 (Milata 等人,1995 年)。

材料科学应用

在材料科学中,N,2,3-三甲基-5-硝基喹喔啉-6-胺的衍生物已被评估用作聚酯纤维的荧光增白剂。这说明了该化合物在改善材料性能方面的用途,例如提高纺织品的亮度和白度,这对于纺织工业至关重要 (Rangnekar 和 Tagdiwala,1986 年)。

分析化学

该化合物的衍生物已用于分析化学中合成氨基硝基喹喔啉染料的定量分析,证明了其在开发分析方法中的作用,这对于染料化学中的质量控制和研究至关重要 (da Silva 等人,2016 年)。

先进合成技术

已经探索了涉及 N,2,3-三甲基-5-硝基喹喔啉-6-胺的创新合成技术,例如在合成 N-(2'-芳基氨基嘧啶 4'-基)-N,2,3-三甲基-2H-吲唑-6-胺衍生物中的应用,这些衍生物显示出显着的抗肿瘤活性。这突出了该化合物作为开发新型抗癌剂的关键中间体的潜力 (褚德清,2011 年)。

属性

IUPAC Name |

N,2,3-trimethyl-5-nitroquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-6-7(2)14-10-8(13-6)4-5-9(12-3)11(10)15(16)17/h4-5,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPUQFYKSHUOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC(=C2[N+](=O)[O-])NC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545009 |

Source

|

| Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |

CAS RN |

107095-00-1 |

Source

|

| Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)

![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)